![molecular formula C6H6BrN3O2 B1386697 5-Bromo-2-(methylamino)pyrimidine-4-carboxylic acid CAS No. 937647-22-8](/img/structure/B1386697.png)
5-Bromo-2-(methylamino)pyrimidine-4-carboxylic acid
Overview
Description
“5-Bromo-2-(methylamino)pyrimidine-4-carboxylic acid” is a chemical compound with the empirical formula C6H5BrN2O2S . It is a solid substance and has a molecular weight of 249.09 .
Synthesis Analysis
While specific synthesis methods for “5-Bromo-2-(methylamino)pyrimidine-4-carboxylic acid” were not found, related compounds such as 5-bromopyrimidine have been studied. For instance, 5-bromopyrimidine undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .
Molecular Structure Analysis
The molecular structure of “5-Bromo-2-(methylamino)pyrimidine-4-carboxylic acid” can be represented by the SMILES string CSc1ncc(Br)c(n1)C(O)=O
. This indicates that the compound contains a pyrimidine ring with a bromine atom and a methylthio group attached, along with a carboxylic acid group.
Physical And Chemical Properties Analysis
“5-Bromo-2-(methylamino)pyrimidine-4-carboxylic acid” is a solid substance . It has a molecular weight of 249.08 and an empirical formula of C6H5BrN2O2S . The compound is air-sensitive and should be stored under inert gas .
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
5-bromo-2-(methylamino)pyrimidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O2/c1-8-6-9-2-3(7)4(10-6)5(11)12/h2H,1H3,(H,11,12)(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUFIBNHFBBGFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C(=N1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656515 | |
Record name | 5-Bromo-2-(methylamino)pyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90656515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
937647-22-8 | |
Record name | 5-Bromo-2-(methylamino)pyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90656515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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